Cyclantine

Catalog No.
S578582
CAS No.
91-50-9
M.F
C21H25NO2
M. Wt
323.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclantine

CAS Number

91-50-9

Product Name

Cyclantine

IUPAC Name

methyl 2-[[2-methyl-3-(4-propan-2-ylphenyl)propylidene]amino]benzoate

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C21H25NO2/c1-15(2)18-11-9-17(10-12-18)13-16(3)14-22-20-8-6-5-7-19(20)21(23)24-4/h5-12,14-16H,13H2,1-4H3

InChI Key

GPMKWOCILXNQON-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CC(C)C=NC2=CC=CC=C2C(=O)OC

Synonyms

cyclamen aldehyde methyl anthranilate, methyl N-(3-p-isopropylphenyl)-(2-methylpropylidene)anthranilate

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)C=NC2=CC=CC=C2C(=O)OC

Description

The exact mass of the compound Benzoic acid, 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]-, methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclantine is a chemical compound classified as a Schiff base, formed through the condensation reaction between cyclamen aldehyde and methyl anthranilate. Its chemical formula is C21H25NO2C_{21}H_{25}NO_{2}, and it is characterized by its bright yellow to dark yellow coloration and floral aroma. The compound has garnered attention for its potential applications in various fields, particularly in the fragrance industry due to its pleasant scent profile reminiscent of floral notes .

The synthesis of cyclantine involves a typical condensation reaction, where an aldehyde (cyclamen aldehyde) reacts with a primary amine (methyl anthranilate) to form an imine, which is the hallmark of Schiff base formation. The general reaction can be represented as follows:

Cyclamen Aldehyde+Methyl AnthranilateCyclantine+Water\text{Cyclamen Aldehyde}+\text{Methyl Anthranilate}\rightarrow \text{Cyclantine}+\text{Water}

This reaction typically occurs under controlled temperature conditions, with reported optimal synthesis temperatures around 90°C to 110°C. The formation of cyclantine is confirmed through techniques such as gas chromatography-mass spectrometry (GC-MS), which identifies the compound by its mass-to-charge ratio, specifically noting a base peak at m/z=323.2m/z=323.2 corresponding to cyclantine .

The synthesis of cyclantine can be achieved through the following steps:

  • Materials Required:
    • Cyclamen aldehyde
    • Methyl anthranilate
    • Solvent (e.g., ethanol)
    • Heating apparatus
  • Procedure:
    • Mix equimolar amounts of cyclamen aldehyde and methyl anthranilate in a suitable solvent.
    • Heat the mixture to a temperature between 90°C and 110°C while stirring continuously.
    • Maintain the reaction for a specified duration (typically 1-4 hours).
    • Upon completion, cool the mixture and extract the product using standard purification methods such as recrystallization or distillation.
    • Characterize the final product using GC-MS and other analytical techniques to confirm the formation of cyclantine .

Cyclantine is primarily used in the fragrance industry due to its appealing floral scent. It can serve as a key ingredient in perfumes and other scented products. Additionally, due to its structural characteristics, cyclantine may find applications in cosmetic formulations and potentially in pharmaceuticals if further biological activity studies yield promising results.

Cyclantine shares structural similarities with several other Schiff bases derived from various aldehydes and amines. Here are some comparable compounds:

Compound NameChemical FormulaNotes
AurantiolC18H27NO3C_{18}H_{27}NO_{3}Known for its sweet orange floral scent
LyralC13H22O2C_{13}H_{22}O_{2}Exhibits fresh lily floral notes
JasmeaC20H29NOC_{20}H_{29}NOFeatures a fresh floral and fatty waxy scent
NonimeaC14H18OC_{14}H_{18}OSweet floral orange flower aroma

Uniqueness of Cyclantine: Cyclantine is unique due to its specific combination of cyclamen aldehyde and methyl anthranilate, which imparts distinct olfactory properties that differ from those of other similar compounds. Its synthesis conditions also allow for variations in color and aroma based on temperature control during production .

XLogP3

5

GHS Hazard Statements

Aggregated GHS information provided by 89 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 65 of 89 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 24 of 89 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

91-50-9

General Manufacturing Information

Benzoic acid, 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]-, methyl ester: ACTIVE

Dates

Modify: 2023-07-20

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